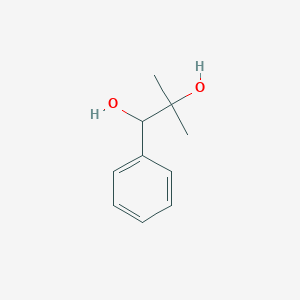

2-Methyl-1-phenylpropane-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-phenylpropane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFQJMVQJWHPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323900 | |

| Record name | 2-Methyl-1-phenylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20907-13-5 | |

| Record name | NSC405125 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1-phenylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Vicinal Diols in Contemporary Organic Synthesis and Advanced Materials Science

Vicinal diols, also known as 1,2-diols or glycols, are organic compounds possessing two hydroxyl (-OH) groups on adjacent carbon atoms. This structural motif is a cornerstone of modern organic synthesis, serving as a versatile precursor and intermediate in the construction of complex molecules. Enantiomerically enriched 1,2-diols are particularly prized as building blocks for the synthesis of active pharmaceutical ingredients (APIs), chiral ligands for asymmetric catalysis, and efficient auxiliaries to control the stereochemical outcome of synthetic routes researchgate.net. The proximity of the two hydroxyl groups can also lead to the formation of intramolecular hydrogen bonds, which influences their physical and chemical properties researchgate.net.

Beyond their role in synthesis, vicinal diols are gaining traction in advanced materials science. Their ability to form multiple intermolecular hydrogen bonds makes them robust yet dynamic cross-linking agents in polymer chains. This can lead to the creation of materials with unique mechanical properties, such as toughness and self-healing capabilities. The incorporation of vicinal diols into polymer backbones can significantly impact the material's dynamics and lead to the development of novel elastomers and other functional polymers.

The Stereochemical Complexity of 2 Methyl 1 Phenylpropane 1,2 Diol: Diastereomers and Enantiomers

The structure of 2-Methyl-1-phenylpropane-1,2-diol contains two chiral centers, giving rise to multiple stereoisomers. This stereochemical complexity is a critical aspect of its chemistry, as different stereoisomers can exhibit distinct biological activities and chemical properties. The stereoisomers of this compound can be classified into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other).

While specific research on the separation and characterization of all stereoisomers of this compound is not extensively documented in publicly available literature, the principles of stereoisomerism are well-established. For the closely related compound, 1-phenylpropane-1,2-diol (B147034), all four possible stereoisomers—(1R,2R), (1S,2S), (1R,2S), and (1S,2R)—have been successfully synthesized and characterized researchgate.net. This body of work provides a strong precedent for the existence and potential isolation of the corresponding stereoisomers of this compound. The synthesis of these stereoisomers in high purity is a significant challenge, often requiring sophisticated asymmetric synthesis techniques.

Defining Key Research Avenues for 2 Methyl 1 Phenylpropane 1,2 Diol

Chemical Synthesis Approaches for this compound

Reductive Transformations of Precursors to this compound

Reductive methods are a cornerstone in the synthesis of this compound, typically starting from α-hydroxy ketones or α-diketones. These approaches involve the conversion of a carbonyl group into a hydroxyl group.

Catalytic hydrogenation offers a clean and efficient route to this compound. This process involves the use of hydrogen gas in the presence of a metal catalyst.

The hydrogenation of α-hydroxy ketones, such as 2-hydroxy-2-methyl-1-phenylpropan-1-one, or α-diketones like 1-phenyl-1,2-propanedione (B147261), can yield the desired diol. nih.govresearchgate.netsigmaaldrich.comnih.govsigmaaldrich.com For instance, the enantioselective hydrogenation of 1-phenyl-1,2-propanedione over platinum catalysts has been studied. researchgate.net The reaction preferentially hydrogenates the carbonyl group adjacent to the phenyl ring, leading to 1-hydroxy-1-phenylpropanone as the main intermediate, which is then further reduced to the diol. researchgate.net The choice of catalyst and reaction conditions can influence the regio- and stereoselectivity of the reduction. For example, iridium-based catalysts have also been employed for the hydrogenation of 1-phenyl-1,2-propanedione. nih.gov

Table 1: Catalytic Hydrogenation for Diol Synthesis

| Precursor | Catalyst System | Main Product(s) | Reference |

|---|---|---|---|

| 1-Phenyl-1,2-propanedione | Platinum catalyst, Cinchonidine (B190817) | (R)-1-Hydroxy-1-phenylpropanone, (1R,2S)-1-Phenyl-1,2-propanediol | researchgate.net |

Stoichiometric hydride reagents are widely used for the reduction of carbonyl compounds due to their high efficiency and predictability.

Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are common choices for this transformation. libretexts.orgumn.edu LiAlH₄ is a powerful reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids to alcohols. youtube.combyjus.comadichemistry.com NaBH₄ is a milder reducing agent and is typically used for the selective reduction of aldehydes and ketones. masterorganicchemistry.comcommonorganicchemistry.com

The reduction of 2-hydroxy-2-methyl-1-phenylpropan-1-one with either LiAlH₄ or NaBH₄ will yield this compound. The choice between the two reagents may depend on the presence of other functional groups in the molecule that need to be preserved. For instance, NaBH₄ would be preferred if an ester group needed to remain intact. masterorganicchemistry.comcommonorganicchemistry.com The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

Table 2: Hydride Reduction of α-Hydroxy Ketones

| Precursor | Reagent | Product |

|---|

Organometallic Reagent-Mediated Syntheses for this compound

Organometallic reagents provide a powerful tool for carbon-carbon bond formation and can be utilized to construct the carbon skeleton of this compound.

Grignard-type reactions and organozinc methods are prominent examples. For the synthesis of the related alcohol, 2-methyl-1-phenyl-1-propanol, two Grignard routes are possible: the reaction of benzaldehyde (B42025) with isopropylmagnesium bromide or the reaction of isobutyraldehyde (B47883) with phenylmagnesium bromide. google.comchegg.comchegg.com A similar retrosynthetic analysis can be applied to the synthesis of the target diol, likely starting from an α-hydroxy aldehyde or ketone.

Organozinc reagents, which can be prepared from organic halides and zinc metal, offer an alternative to Grignard reagents and are often favored for their higher functional group tolerance. wikipedia.orgncl.res.ingoogle.com The Barbier reaction, a one-pot process where the organozinc reagent is generated in the presence of the carbonyl substrate, is an advantageous method. wikipedia.org The synthesis of 2-methyl-1-phenyl-1-propanol has been achieved via the reaction of diisopropylzinc (B128070) with benzaldehyde. google.com This suggests that a similar approach with an appropriate α-hydroxy carbonyl compound could yield this compound.

Oxidative Routes to this compound

Oxidative methods, particularly the dihydroxylation of alkenes and the hydrolysis of epoxides, offer direct pathways to vicinal diols.

The syn-dihydroxylation of an alkene, such as 2-methyl-1-phenylpropene (B151218), can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.orgkhanacademy.orgchemicalbook.com The Upjohn dihydroxylation utilizes a catalytic amount of OsO₄ in the presence of a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). organic-chemistry.org This method results in the syn-addition of two hydroxyl groups across the double bond.

Alternatively, anti-dihydroxylation can be accomplished through the acid-catalyzed hydrolysis of an epoxide. libretexts.orglibretexts.org The corresponding epoxide, 2,2-dimethyl-3-phenyloxirane, can be synthesized from 2-methyl-1-phenylpropene using a peroxy acid. Subsequent ring-opening with aqueous acid proceeds via an anti-addition mechanism to give the trans-diol. koreascience.or.krresearchgate.net

Stereoselective Synthesis of this compound Isomers

The development of stereoselective methods to access specific isomers of this compound is of significant interest. nih.gov

Biocatalytic approaches have shown promise in this area. For example, the combination of a styrene (B11656) monooxygenase and epoxide hydrolases has been used to obtain 1-phenylpropane-1,2-diol intermediates from β-methylstyrene with high stereoselectivity. nih.gov Similarly, the reduction of 1-phenyl-1,2-propanedione using baker's yeast can afford (1R, 2S)-1-phenyl-1,2-propanediol in high optical and chemical yield. jst.go.jp

In chemical synthesis, the Sharpless asymmetric dihydroxylation, which uses a chiral ligand in conjunction with osmium tetroxide, is a powerful method for the enantioselective syn-dihydroxylation of alkenes. organic-chemistry.org Furthermore, the enantioselective hydrogenation of diketones using chiral catalysts, as mentioned previously, can also provide access to specific stereoisomers of the diol. researchgate.net For instance, the hydrogenation of 1-phenyl-1,2-propanedione in the presence of cinchonidine as a chiral modifier yields (1R,2S)-1-phenyl-1,2-propanediol as the main diol product. researchgate.net The catalytic asymmetric Corey-Chaykovsky epoxidation of ketones offers a route to chiral 2,2-disubstituted terminal epoxides, which can then be hydrolyzed to the corresponding diols. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Hydroxy-2-methyl-1-phenylpropan-1-one |

| 1-Phenyl-1,2-propanedione |

| (R)-1-Hydroxy-1-phenylpropanone |

| (1R,2S)-1-Phenyl-1,2-propanediol |

| Lithium aluminum hydride |

| Sodium borohydride |

| 2-Methyl-1-phenyl-1-propanol |

| Benzaldehyde |

| Isopropylmagnesium bromide |

| Isobutyraldehyde |

| Phenylmagnesium bromide |

| Diisopropylzinc |

| 2-Methyl-1-phenylpropene |

| Osmium tetroxide |

| Potassium permanganate |

| N-methylmorpholine N-oxide |

| 2,2-Dimethyl-3-phenyloxirane |

| β-Methylstyrene |

Chiral Catalyst Systems for Asymmetric Induction

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective preparation of 1,2-diols from prochiral olefins. organic-chemistry.orgwikipedia.org This osmium-catalyzed reaction utilizes chiral quinine (B1679958) ligands, such as derivatives of dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ), to direct the cis-dihydroxylation of the alkene, leading to high enantioselectivities. wikipedia.orgnih.gov The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation. For instance, AD-mix-β, which contains the (DHQD)₂PHAL ligand, and AD-mix-α, containing the (DHQ)₂PHAL ligand, provide access to opposite enantiomers of the diol product. wikipedia.org The reaction mechanism is believed to proceed through a [3+2]-cycloaddition of the osmium tetroxide-ligand complex with the alkene to form a cyclic intermediate, which is then hydrolyzed to yield the diol. wikipedia.org

| AD-mix | Chiral Ligand | Typical Product Enantiomer |

|---|---|---|

| AD-mix-α | (DHQ)₂PHAL | (R,R) or (S,S) depending on olefin substitution |

| AD-mix-β | (DHQD)₂PHAL | (S,S) or (R,R) depending on olefin substitution |

The reaction is typically performed using a catalytic amount of osmium tetroxide with a stoichiometric reoxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), to regenerate the active catalyst. wikipedia.orgharvard.edu This significantly reduces the required amount of the toxic and expensive osmium tetroxide. wikipedia.org The reaction conditions, including the choice of solvent and the presence of additives like methanesulfonamide, can influence the reaction rate and efficiency. wikipedia.org

Diastereoselective Synthesis through Substrate Control

Diastereoselective synthesis of this compound can be achieved through substrate control, where the inherent stereochemistry of the starting material directs the stereochemical outcome of the reaction. One common approach is the stereoselective reduction of the corresponding α-hydroxy ketone, 2-hydroxy-1-phenyl-2-methylpropan-1-one. The stereochemistry of the resulting diol is dependent on the reducing agent and the reaction conditions.

For example, the reduction of α-methyl-β-hydroxy ketones using zinc borohydride has been shown to produce erythro-2-methyl-1,3-glycol derivatives with high stereoselectivity. jst.go.jp While this applies to a different diol system, the principle of using specific metal-hydride reagents to control diastereoselectivity is relevant. The use of different reducing agents, such as sodium borohydride or lithium borohydride, can result in poor selectivity. jst.go.jp The presence of a directing group, such as a hydroxyl group on the substrate, can chelate with the metal center of the reducing agent, leading to a preferred direction of hydride attack and thus high diastereoselectivity. google.com

Strategies for Accessing All Possible Stereoisomers of Phenylpropane-1,2-diols

Accessing all possible stereoisomers of phenylpropane-1,2-diols is crucial for stereochemistry-activity relationship studies and for the synthesis of various chiral compounds. Chemoenzymatic strategies, which combine chemical and enzymatic steps, have proven to be highly effective in this regard. researchgate.netcapes.gov.br

A modular approach involving the combination of stereocomplementary carboligases and alcohol dehydrogenases allows for the flexible production of all four stereoisomers of 1-phenylpropane-1,2-diol (PPD). acs.orgresearchgate.net This two-step process starts with the carboligation of benzaldehyde and acetaldehyde (B116499), catalyzed by either (R)-selective benzaldehyde lyase (BAL) or (S)-selective benzoylformate decarboxylase (BFDL461A), to produce the corresponding (R)- or (S)-2-hydroxy-1-phenylpropan-1-one (HPP). acs.org Subsequent stereoselective reduction of the keto group by one of two alcohol dehydrogenases, either from Rhodococcus species (RADH) or Lactobacillus brevis (LbADH), yields the desired diol stereoisomer. acs.org

| Target Stereoisomer | Carboligase | Intermediate | Alcohol Dehydrogenase |

|---|---|---|---|

| (1R,2R)-PPD | BAL | (R)-HPP | RADH |

| (1S,2R)-PPD | BAL | (R)-HPP | LbADH |

| (1S,2S)-PPD | BFDL461A | (S)-HPP | LbADH |

| (1R,2S)-PPD | BFDL461A | (S)-HPP | RADH |

This modularity allows for the targeted synthesis of each of the four stereoisomers with high purity. acs.org Furthermore, stereodivergent synthesis methods are being developed that allow access to all possible stereoisomers of a product from a common starting material by simply changing the catalyst or reaction conditions. nih.gov

Biocatalytic Synthesis of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of chiral compounds like this compound. Enzymes and whole-cell systems can operate under mild conditions and often exhibit excellent enantio- and diastereoselectivity.

Enzyme-Catalyzed Conversion Pathways for Diol Formation

Enzymes such as alcohol dehydrogenases (ADHs) and carboligases are key players in the biocatalytic synthesis of vicinal diols. acs.orgresearchgate.net ADHs catalyze the stereoselective reduction of ketones to the corresponding secondary alcohols. rsc.org For the synthesis of this compound, ADHs can be used to reduce the precursor α-hydroxy ketone. The stereochemical outcome of the reduction is determined by the specific ADH used, as different ADHs exhibit distinct substrate specificities and stereopreferences. nih.gov

Carboligases, such as benzaldehyde lyase (BAL) and benzoylformate decarboxylase (BFD), catalyze the formation of carbon-carbon bonds. researchgate.net In the context of phenylpropanediol synthesis, these enzymes can catalyze the ligation of benzaldehyde and acetaldehyde to form 2-hydroxy-1-phenylpropan-1-one, the precursor to the diol. acs.orgresearchgate.net The stereoselectivity of the carboligation step is crucial for determining the stereochemistry at one of the chiral centers of the final diol product. acs.org

Whole-Cell Biotransformations for Stereoselective Diol Production

The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and other microorganisms, offers several advantages over isolated enzymes. acs.orgjst.go.jp Whole cells contain the necessary enzymes and cofactors, eliminating the need for their costly isolation and addition to the reaction mixture. The reduction of 1-phenyl-1,2-propanedione by baker's yeast has been shown to produce (1R, 2S)-1-phenyl-1,2-propanediol with high chemical and optical yields. jst.go.jp

Lyophilized whole cells expressing the desired enzymes have been successfully employed in microaqueous reaction systems for the synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol. acs.org This approach allows for higher substrate concentrations compared to aqueous systems, leading to significantly increased product yields. acs.org For instance, using this method, product concentrations of up to 63.8 g/L with up to 98% yield have been achieved. acs.org

Multi-Enzyme Cascade Systems for the Production of this compound and its Stereoisomers

For the synthesis of phenylpropanolamines, a one-pot cascade has been developed that utilizes 1-phenylpropane-1,2-diols as key intermediates. nih.gov This cascade combines the activities of an alcohol dehydrogenase, an ω-transaminase, and an alanine (B10760859) dehydrogenase in a redox-neutral network. nih.gov A similar multi-enzyme approach can be envisioned for the synthesis of this compound, starting from simple precursors.

A stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-phenylpropane-1,2-diol from benzaldehyde and acetaldehyde has been demonstrated. researchgate.net This system couples the stereoselective carboligation catalyzed by benzoylformate decarboxylase (BFD), the L-selective reduction of the carbonyl group by an alcohol dehydrogenase from Lactobacillus brevis (ADHLb), and coenzyme regeneration by formate (B1220265) dehydrogenase (FDH). researchgate.net Such integrated multi-enzyme systems offer a powerful and sustainable route to enantiomerically pure vicinal diols.

Cofactor Regeneration Strategies in Biocatalytic Synthesis of Diols

The biocatalytic synthesis of vicinal diols, such as this compound, often relies on oxidoreductases, particularly alcohol dehydrogenases (ADHs), for the stereoselective reduction of a precursor α-hydroxy ketone. These enzymes are dependent on nicotinamide (B372718) cofactors, typically NADH or NADPH, which act as hydride donors. The stoichiometric use of these cofactors is economically prohibitive for large-scale synthesis. Consequently, efficient in situ regeneration of the consumed cofactor is a critical requirement for developing a feasible and cost-effective process. nih.govillinois.edunih.gov An effective regeneration system drives the reaction towards product formation, can help circumvent substrate or product inhibition, and simplifies downstream processing. nih.govillinois.edu

Several enzymatic strategies have been developed for the regeneration of NADH from NAD+. The most common approaches involve a secondary enzyme and a sacrificial co-substrate.

Enzyme-Coupled Regeneration Systems:

Glucose Dehydrogenase (GDH): This is a widely utilized enzyme for NADH regeneration. GDH catalyzes the oxidation of D-glucose to D-glucono-δ-lactone, which subsequently hydrolyzes irreversibly to gluconic acid. This irreversibility provides a strong thermodynamic driving force for the regeneration reaction. nih.gov The use of GDH is advantageous due to its high activity, stability, and the relatively low cost of its co-substrate, glucose. nih.gov In studies on related diol synthesis, GDH has been successfully co-immobilized as a "helper enzyme" in continuous flow reactors, ensuring stable and long-term operational performance for over five days. mdpi.com

Formate Dehydrogenase (FDH): This enzyme offers an alternative regeneration route by catalyzing the oxidation of formate to carbon dioxide (CO₂). nih.gov A significant advantage of the FDH system is that the co-product, CO₂, is a gas that can be easily removed from the reaction medium, which simplifies product purification and prevents changes in the pH of the reaction mixture. nih.gov In fed-batch bioconversions for producing other diols, the introduction of FDH has led to significantly higher product titers, productivity, and yields. nih.gov

Glutamate Dehydrogenase (GluDH): GluDH is another option for regenerating both NAD+ and NADP+. It catalyzes the oxidative amination of α-ketoglutarate to glutamate. illinois.edu However, its moderate specific activity and the potential for the amino acid by-product to complicate product isolation are notable disadvantages. illinois.edu

Cofactor Self-Sufficient Whole-Cell Biocatalysts:

An increasingly sophisticated approach involves engineering whole-cell biocatalysts to be "cofactor self-sufficient." nih.gov This strategy eliminates the need for external co-substrates and regeneration enzymes by integrating the cofactor regeneration directly into the cell's metabolic pathways. nih.gov For instance, by coupling the desired product-forming enzyme with other endogenous or heterologous dehydrogenases within the same microbial host, the cell's own metabolism can be harnessed to supply the necessary reducing equivalents. nih.gov This creates a more streamlined and efficient system, reducing process costs and complexity.

Table 1: Comparison of Common Enzymatic NADH Regeneration Systems

| Regeneration Enzyme | Co-substrate | Co-product | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Glucose Dehydrogenase (GDH) | D-Glucose | Gluconic Acid | High activity, stability, low-cost substrate, strong thermodynamic drive. nih.gov | Co-product may complicate purification. |

| Formate Dehydrogenase (FDH) | Formate | Carbon Dioxide (CO₂) | Gaseous co-product simplifies removal and purification. nih.gov | Lower specific activity compared to GDH. |

| Glutamate Dehydrogenase (GluDH) | α-ketoglutarate, Ammonia | Glutamate | Can regenerate both NAD(P)H. illinois.edu | Moderate specific activity, potential purification issues with glutamate. illinois.edu |

Optimization of Biocatalytic Reaction Conditions (e.g., Solvent Systems, Substrate Loading, Space-Time Yields)

Solvent Systems:

The selection of the reaction medium is crucial, especially when dealing with hydrophobic substrates like the aromatic precursors to many phenyl-substituted diols. mdpi.com While enzymes have evolved to function in aqueous environments, water's high polarity can severely limit the solubility of nonpolar organic substrates, resulting in low reaction rates and productivity. mdpi.comacs.org

To overcome this limitation, non-conventional media such as organic solvents or biphasic systems are employed. acs.orgresearchgate.net A particularly effective approach is the use of a "microaqueous" system. In this setup, lyophilized (freeze-dried) whole cells are suspended in an organic solvent with only a minimal amount of buffer added (often less than 10% by volume). acs.org This small aqueous volume is absorbed by the cells, creating a hydrated microenvironment around the enzyme that is necessary for its activity, while the bulk medium remains organic, allowing for manifoldly higher concentrations of hydrophobic substrates. acs.orgresearchgate.net

Research on the synthesis of the closely related 1-phenylpropane-1,2-diol demonstrated that methyl tert-butyl ether (MTBE) was the superior solvent for the carboligation step, while the subsequent reduction step was less sensitive to the choice of solvent. acs.org In other diol syntheses, cyclopentyl methyl ether (CPME), a potentially bio-based solvent, has proven effective for both biocatalytic steps and subsequent chemocatalytic transformations in a one-pot cascade. researchgate.netnih.gov

Substrate Loading and Product Concentration:

A primary driver for using organic solvent systems is the ability to achieve high substrate loading, which is essential for a commercially viable process. In the synthesis of 1-phenylpropane-1,2-diol using a microaqueous system, researchers were able to overcome the low solubility of the aldehyde substrates. acs.org Through careful optimization of the catalyst load and reaction conditions, outstandingly high product concentrations were achieved, averaging 52 g/L and reaching up to 63.8 g/L for one stereoisomer. acs.org These values surpass the typical thresholds considered for industrial feasibility in fine chemical synthesis. acs.org

Space-Time Yields (STY):

Space-time yield (STY) is a critical metric for evaluating the efficiency of a chemical process, defined as the amount of product formed per unit of reactor volume per unit of time (e.g., g L⁻¹ d⁻¹). mdpi.comrsc.org Maximizing STY is essential for reducing capital and operational costs. Key strategies for enhancing STY in biocatalysis include:

Catalyst Immobilization: Immobilizing enzymes on solid supports or as carrier-free aggregates allows for high catalyst loading within the reactor and simplifies catalyst reuse and product purification. mdpi.comresearchgate.net

Continuous Flow Reactors: Moving from batch production to continuous flow processes can dramatically improve productivity. mdpi.comrsc.org Packed-bed reactors, where the substrate solution flows through a column packed with immobilized biocatalyst, offer a very high catalyst density. mdpi.com

High Catalyst Density: Using techniques like self-assembled all-enzyme hydrogels can lead to extremely dense packing of the biocatalyst, resulting in exceptional STY values. mdpi.comkit.edu

Studies on biocatalytic diol production in flow reactors have demonstrated the power of these approaches. While simple monolayer coatings of enzymes on reactor walls resulted in low STY (<10), packed-bed reactors achieved STY values around 100, and densely packed hydrogel reactors yielded outstanding STY of over 450 g L⁻¹ h⁻¹. mdpi.com For the synthesis of 1-phenylpropane-1,2-diol in a batch process, STYs above 70 g L⁻¹ d⁻¹ were achieved, which is considered excellent for this type of synthesis. acs.org

Table 2: Optimization Parameters and Achieved Results in Biocatalytic Diol Synthesis

| Parameter | Strategy | Example Compound | Result / Value | Source |

|---|---|---|---|---|

| Solvent System | Microaqueous Organic Medium | 1-Phenylpropane-1,2-diol | Use of MTBE enabled high substrate solubility and reaction rates. | acs.org |

| Product Concentration | High Substrate & Catalyst Loading | 1-Phenylpropane-1,2-diol | Up to 63.8 g/L. | acs.org |

| Space-Time Yield (STY) | Optimized Batch Process | 1-Phenylpropane-1,2-diol | > 70 g L⁻¹ d⁻¹. | acs.org |

| Space-Time Yield (STY) | Continuous Flow, Packed-Bed Reactor | (R)-configured diol | ~100 g L⁻¹ h⁻¹. | mdpi.com |

| Space-Time Yield (STY) | Continuous Flow, All-Enzyme Hydrogel | (R)-configured diol | > 450 g L⁻¹ h⁻¹. | mdpi.com |

Oxidation Reactions of this compound

Oxidation of vicinal diols like this compound can proceed via two main pathways: selective oxidation of one hydroxyl group to a carbonyl compound while preserving the carbon skeleton, or oxidative cleavage of the carbon-carbon bond between the hydroxyl groups. fiveable.mechemistrysteps.com

The chemoselective oxidation of a single hydroxyl group in a 1,2-diol to an α-hydroxy ketone is a synthetically valuable but challenging transformation. stanford.edu The primary difficulties lie in preventing overoxidation and avoiding the competitive oxidative cleavage of the C-C bond. thieme-connect.com For this compound, selective oxidation of the secondary hydroxyl group at the C1 position would yield the α-hydroxy ketone, 2-hydroxy-2-methyl-1-phenylpropan-1-one.

Various methods have been developed for the selective oxidation of vicinal diols. Chelation-controlled oxidation, for instance, often employs metal catalysts that coordinate with both hydroxyl groups, facilitating the selective oxidation of one. thieme-connect.com Cationic palladium complexes have demonstrated the ability to selectively oxidize vicinal diols to α-hydroxyketones. stanford.edu The mechanism is thought to involve the chelation of the diol to the palladium center, which is essential for an effective reaction. stanford.edu

Another approach utilizes reagents like the NaBrO₃/NaHSO₃ system, which generates hypobromous acid in situ as the oxidizing agent. scribd.com Research has shown that this reagent can chemoselectively oxidize vicinal diols to α-hydroxy ketones, with a notable dependence on pH. scribd.com

Table 1: Examples of Reagents for Selective Oxidation of Vicinal Diols

| Catalyst/Reagent System | Product Type | Key Features |

|---|---|---|

| Cationic Palladium Complexes | α-Hydroxy Ketone | Chelation-controlled mechanism enhances selectivity. stanford.edu |

| NaBrO₃/NaHSO₃ | α-Hydroxy Ketone | In situ generation of HOBr; reaction rate is pH-dependent. scribd.com |

Oxidative cleavage involves the rupture of the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of two separate carbonyl compounds. masterorganicchemistry.comlibretexts.org For this compound, cleavage would yield benzaldehyde and acetone. This transformation is a powerful tool in organic synthesis for breaking down larger molecules into smaller, functionalized fragments. masterorganicchemistry.comlibretexts.org Classical reagents for this purpose include periodic acid (HIO₄) and lead tetraacetate (Pb(OAc)₄). libretexts.orgmasterorganicchemistry.com

Modern synthetic chemistry increasingly focuses on sustainable methods, employing earth-abundant metals and environmentally benign oxidants like molecular oxygen (O₂). rsc.org Non-heme manganese(II) complexes have emerged as effective catalysts for the aerobic oxidative cleavage of 1,2-diols. rsc.orgrsc.org In one system, a well-defined Mn(II) complex, [Mn(dtbpy)₂(OTf)₂], catalyzes the efficient cleavage of various aromatic and aliphatic 1,2-diols into their corresponding carbonyl compounds. rsc.org This process utilizes O₂ from the air as the terminal oxidant, making it a green alternative to traditional stoichiometric reagents. bohrium.com The reaction is often promoted by visible light. rsc.orgrsc.org Mechanistic studies suggest the formation of a highly active Mn(IV)-oxo species which is responsible for cleaving the diol. rsc.org

Table 2: Mn(II)-Catalyzed Aerobic Oxidative Cleavage of Representative 1,2-Diols

| Diol Substrate | Catalyst | Conditions | Product(s) | Yield |

|---|---|---|---|---|

| 1-Phenylethane-1,2-diol | [Mn(dtbpy)₂(OTf)₂] (5 mol%) | O₂, Blue Light, 40°C | Benzaldehyde | >99% |

| meso-Hydrobenzoin | [Mn(dtbpy)₂(OTf)₂] (5 mol%) | O₂, Blue Light, 40°C | Benzaldehyde | >99% |

| 1,2-Octanediol | [Mn(dtbpy)₂(OTf)₂] (5 mol%) | O₂, Blue Light, 40°C | Heptanal, Formaldehyde | 85% |

Data synthesized from research findings on Mn(II)-catalyzed reactions. rsc.org

Photo-promoted reactions offer a pathway to activate molecules under mild conditions. In the context of the Mn(II)-catalyzed system described above, irradiation with blue light is crucial for the efficient aerobic oxidative cleavage of the 1,2-diols. rsc.orgrsc.org

Furthermore, metal-free, photo-promoted systems have been developed. For example, 2-chloroanthraquinone has been used as an organocatalyst for the aerobic photooxidative cleavage of vicinal diols. organic-chemistry.org Under irradiation from a high-pressure mercury lamp, this catalyst facilitates the reaction with molecular oxygen as the terminal oxidant. organic-chemistry.org This process is notable as it can lead to the formation of carboxylic acids rather than aldehydes, indicating a higher degree of oxidation. organic-chemistry.org The proposed mechanism involves radical formation and subsequent trapping by molecular oxygen. organic-chemistry.org

Oxidative Cleavage of the 1,2-Diol Moiety.

Reduction Reactions of this compound Derivatives

The term "derivatives" in this context primarily refers to the carbonyl compounds obtained from the oxidation of this compound. For instance, the selective oxidation product, 2-hydroxy-2-methyl-1-phenylpropan-1-one, can be reduced. The reduction of the ketone functionality would regenerate a diol, potentially yielding a stereoisomer of the original compound, depending on the reducing agent and reaction conditions.

Standard reducing agents can convert the carbonyl groups of aldehydes and ketones back to alcohols. chemistrysteps.com

Reduction to Alcohols: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce aldehydes and ketones to primary and secondary alcohols, respectively.

Reduction to Alkanes: For complete deoxygenation to an alkane, more rigorous reduction methods are required. The Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions can convert a carbonyl group directly to a methylene (CH₂) group.

The direct reduction (deoxygenation) of the diol itself to a mono-alcohol or an alkane is a less common transformation but can be achieved through various methods, often involving conversion of the hydroxyl groups into better leaving groups followed by hydrogenolysis.

Derivatization and Functional Group Interconversions of this compound

The hydroxyl groups of this compound are primary sites for chemical modification, enabling the synthesis of a variety of derivatives through reactions such as esterification, ether formation, and substitution.

Esterification Reactions

Esterification of this compound involves the reaction of its hydroxyl groups with a carboxylic acid or its derivative, such as an acid anhydride or acyl chloride. Due to steric hindrance, the primary hydroxyl group at the C1 position is significantly more reactive towards acylation than the tertiary hydroxyl group at the C2 position. This difference in reactivity allows for selective monoesterification at the primary alcohol under controlled conditions. organic-chemistry.org

Commonly, this selective acylation is achieved using one equivalent of the acylating agent in the presence of a base catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP). Forcing conditions, such as using an excess of a highly reactive acylating agent and higher temperatures, would be required to esterify the more sterically hindered tertiary hydroxyl group.

Table 1: Esterification of this compound

| Reaction Condition | Acylating Agent | Expected Major Product |

|---|---|---|

| 1 equivalent, mild base, low temp. | Acetyl Chloride | 2-hydroxy-2-methyl-1-phenylpropyl acetate |

Ether Formation

Ether derivatives of this compound are typically synthesized via the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This method involves the deprotonation of a hydroxyl group by a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. libretexts.org

Similar to esterification, the primary hydroxyl group is more amenable to ether formation. The primary alkoxide is less sterically hindered and therefore a more effective nucleophile. To synthesize a monoether at the primary position, the diol would be treated with one equivalent of a strong base followed by an alkyl halide. Synthesizing an ether at the tertiary position would be challenging due to steric hindrance, which would favor elimination (E2) over substitution (SN2) if a secondary or tertiary alkyl halide were used. libretexts.org Using a primary alkyl halide like iodomethane is most effective. libretexts.org

Table 2: Williamson Ether Synthesis with this compound

| Reagents | Expected Major Product | Reaction Type |

|---|---|---|

| 1. NaH (1 equiv.), 2. CH₃I | 1-methoxy-2-methyl-1-phenylpropan-2-ol | SN2 |

Substitution of Hydroxyl Groups (e.g., Halogenation)

The hydroxyl groups of alcohols are poor leaving groups (hydroxide ion, OH⁻) and must be converted into better leaving groups for substitution reactions to occur. libretexts.org This is typically achieved by protonation under strongly acidic conditions, converting the -OH group into a good leaving group, water (H₂O). libretexts.org

The two hydroxyl groups in this compound exhibit different behaviors in substitution reactions.

Tertiary -OH Group: The tertiary alcohol at C2 can undergo substitution via an SN1 mechanism. Protonation by a strong acid (e.g., HBr), followed by the loss of water, generates a relatively stable tertiary carbocation. This cation is then attacked by the halide nucleophile (e.g., Br⁻).

Primary -OH Group: The primary alcohol at C1, being on a benzylic carbon, can also be substituted. Protonation and loss of water would form a secondary benzylic carbocation, which is stabilized by resonance with the phenyl ring. This position can react via either an SN1 or SN2 mechanism depending on the reaction conditions. libretexts.org

Selective substitution often depends on carbocation stability. Both the tertiary carbocation at C2 and the secondary benzylic carbocation at C1 are stable intermediates, potentially leading to a mixture of products under harsh conditions.

Dehydration Reactions

Acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene or other unsaturated products. The mechanism begins with the protonation of one of the hydroxyl groups, forming a good leaving group (H₂O). pearson.com The departure of water creates a carbocation, which is then stabilized by the elimination of a proton from an adjacent carbon, forming a double bond. pearson.com

The initial site of protonation is crucial and depends on the stability of the resulting carbocation:

Protonation at the tertiary -OH: Loss of water forms a stable tertiary carbocation at C2.

Protonation at the primary -OH: Loss of water forms a secondary benzylic carbocation at C1, which is also stable due to resonance.

The subsequent elimination of a proton can lead to different alkene products. However, under the conditions required for dehydration, rearrangement reactions are also highly probable, as discussed in the following section.

Rearrangement Reactions and Other Complex Transformations

Investigations into Pinacol-Pinacolone Type Rearrangements

The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction of 1,2-diols (vicinal diols) that converts them into ketones or aldehydes. wikipedia.orgbyjus.commasterorganicchemistry.com This reaction is particularly relevant for this compound, an unsymmetrical diol. The mechanism involves four key steps: (1) protonation of a hydroxyl group, (2) loss of water to form a carbocation, (3) a 1,2-migratory shift of an adjacent group (alkyl or aryl) to the carbocation center, and (4) deprotonation to yield the final carbonyl compound. byjus.com

For an unsymmetrical diol like this compound, the reaction pathway is dictated by two main factors:

Carbocation Stability: The reaction proceeds through the formation of the more stable carbocation intermediate. chemistrysteps.com

Path A: Protonation of the primary hydroxyl at C1 and subsequent loss of water generates a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance with the adjacent phenyl ring.

Path B: Protonation of the tertiary hydroxyl at C2 and loss of water generates a tertiary carbocation. Generally, a benzylic carbocation is more stable than a simple tertiary carbocation, suggesting that Path A is the favored initial step. chemistrysteps.com

Migratory Aptitude: After the carbocation is formed, one of the groups on the adjacent carbon migrates. The general order of migratory aptitude is Phenyl > Alkyl. wikipedia.org

Considering these factors for this compound:

The primary hydroxyl at C1 is preferentially protonated and eliminated as water, forming the more stable secondary benzylic carbocation.

The adjacent carbon (C2) bears two methyl groups. One of these methyl groups undergoes a 1,2-shift to the benzylic carbocation at C1.

This migration results in a new, resonance-stabilized carbocation where the positive charge is on C2, adjacent to the remaining hydroxyl group. This oxonium ion is highly stable because all atoms have a complete octet. chemistrysteps.com

Deprotonation of the hydroxyl group yields the final product, 2,2-dimethyl-1-phenylpropan-1-one.

Table 3: Predicted Outcome of Pinacol Rearrangement

| Initial Carbocation | Migrating Group | Final Product | Predicted Outcome |

|---|---|---|---|

| C1 (Secondary, Benzylic) | Methyl (from C2) | 2,2-Dimethyl-1-phenylpropan-1-one | Major Product |

The formation of 2,2-dimethyl-1-phenylpropan-1-one is the expected major outcome due to the superior stability of the intermediate benzylic carbocation. chemistrysteps.com

Radical Shifts in Photoinduced Transformations of Related Phenylpropane Derivatives

Photoinduced transformations of phenylpropane derivatives and related compounds can proceed through complex mechanisms involving the formation of radical intermediates. A key process in the reactivity of these intermediates is the 1,2-radical shift (1,2-RS), which provides a pathway for the generation of valuable radical synthons in organic synthesis. nih.govnih.govacs.orgresearchgate.net This section explores the fundamental concepts of these radical shifts and their application in the transformation of compounds structurally related to this compound.

The generation of open-shell radical intermediates through photoinduced processes is a well-established tool for constructing complex molecules. nih.govresearchgate.net These transformations often utilize photocatalysts that absorb light and convert it into chemical energy, facilitating single-electron transfer (SET) events. nih.gov In the context of phenylpropane derivatives, the benzylic position is particularly susceptible to radical formation due to the resonance stabilization afforded by the adjacent phenyl group. youtube.comucalgary.camasterorganicchemistry.com Once formed, these radical intermediates can undergo various rearrangements, including 1,2-radical shifts.

A 1,2-radical shift involves the migration of a radical center to an adjacent atom. One of the most discussed mechanisms is the 1,2-spin-center shift (SCS), which has been a subject of extensive study in various photocatalytic transformations. nih.govacs.org While the classical definition of SCS has expanded over time, the core concept involves the relocation of the radical spin center, leading to a more stable or reactive intermediate. nih.govacs.org

1,2-Acyloxy/OPiv Migrations: Commonly observed in carbohydrate chemistry, these shifts involve the migration of an acyloxy or pivaloyloxy group. This strategy has been instrumental in the functionalization of carbohydrate scaffolds. nih.govacs.org

1,2-Boron Shifts: In these transformations, a boryl group migrates to an adjacent radical center. For instance, the photoinduced single-electron transfer oxidation of 1,2-bis-boronate esters generates a β-borylated primary radical that readily undergoes a 1,2-boron shift to form a more thermodynamically stable secondary radical. nih.gov

Generation of α-Amino Radicals: Photoinduced electron transfer can oxidize substrates containing nitrogen atoms, such as piperazines, to form a nitrogen-centered radical cation. Subsequent deprotonation and a 1,2-radical shift can then generate a synthetically useful α-amino radical. nih.gov

The following table summarizes key aspects of different 1,2-radical shift mechanisms relevant to the photoinduced transformations of organic molecules.

| Type of 1,2-Radical Shift | Substrate Class Example | Migrating Group | Resulting Intermediate | Ref. |

| 1,2-Acyloxy Migration | Carbohydrates | Acyloxy | Deoxypyranosan-2-yl radical | acs.org |

| 1,2-Boron Shift | 1,2-bis-Boronate Esters | Boron | Thermodynamically favored secondary radical | nih.gov |

| 1,2-Radical Shift in Oxidative Processes | Piperazines | Hydrogen (after deprotonation) | α-Amino radical | nih.gov |

For phenylpropane derivatives, the presence of a benzylic C-H bond makes them susceptible to hydrogen atom transfer (HAT) to generate a stabilized benzylic radical. youtube.comucalgary.camasterorganicchemistry.com While direct evidence for 1,2-radical shifts in this compound is not extensively documented, the principles observed in related systems suggest potential pathways. For example, a photoinduced process could lead to the formation of a radical at one of the oxygen atoms or the benzylic carbon, which could then potentially undergo rearrangement.

The exploration of 1,2-radical shifts in photoinduced organic reactions continues to provide efficient routes for the generation of important radical intermediates for various chemical transformations. nih.govnih.govacs.orgresearchgate.net

Elucidation of Reaction Pathways in Chemical Syntheses

The synthesis of phenylpropanediols, including this compound, is often achieved through multi-step enzymatic cascades that offer high stereoselectivity. A common pathway begins with simpler precursor molecules, such as benzaldehyde and a suitable propane (B168953) derivative, which are enzymatically joined and subsequently modified.

A well-established route for the synthesis of the related compound 1-phenylpropane-1,2-diol involves a two-step enzymatic cascade. researchgate.netcapes.gov.br This process can be adapted for this compound. The general pathway is as follows:

Carboligation Step: A lyase enzyme, such as benzaldehyde lyase (BAL) or a variant of benzoylformate decarboxylase (BFD), catalyzes the condensation of a benzaldehyde donor with an acetaldehyde acceptor. researchgate.net This step forms a chiral α-hydroxy ketone, for instance, (R)-2-hydroxy-1-phenylpropan-1-one. The choice of lyase is crucial as it determines the stereochemistry of the initial product.

Reduction Step: An alcohol dehydrogenase (ADH) then reduces the ketone group of the α-hydroxy ketone to a hydroxyl group. researchgate.net This second stereoselective step establishes the configuration of the second chiral center, yielding the final 1,2-diol. acs.org

By combining stereocomplementary lyases and alcohol dehydrogenases, it is possible to synthesize all four potential stereoisomers of a given phenylpropanediol. researchgate.netcapes.gov.br For example, starting with benzaldehyde and acetaldehyde, different enzyme combinations can produce each of the four stereoisomers of 1-phenylpropane-1,2-diol. researchgate.net This modular approach provides a clear and controllable reaction pathway to specific stereoisomers of vicinal diols.

Chemical synthesis routes also exist, such as the Wittig reaction to form the precursor 2-methyl-1-phenylprop-1-ene, which can then be dihydroxylated. doubtnut.com Another chemical pathway involves the dehydration of 2-methyl-1-phenyl-2-propanol. chemicalbook.com However, enzymatic routes are often preferred for their superior stereocontrol.

Kinetic Characterization of Enzymatic Transformations

Understanding the kinetics of the enzymes used in these transformations is essential for process optimization and for gaining deeper mechanistic insight.

Pre-Steady State Kinetics for Alcohol Dehydrogenases

Pre-steady-state kinetic analysis is a powerful tool for dissecting individual steps in an enzyme's catalytic cycle. For alcohol dehydrogenases, these studies can measure the rates of steps that occur before the reaction reaches a steady state, such as substrate binding and the chemical hydride transfer. nih.gov

In the oxidation of alcohols by liver alcohol dehydrogenase, a transient "burst" of NADH formation is often observed, allowing for the determination of the rate constant for the hydrogen transfer step. nih.gov Studies on a range of primary alcohols have shown that these rate constants can be correlated with the electronic properties of the substrate, as described by the Taft sigma parameter. nih.gov This type of analysis reveals that the hydrogen transfer is often the rate-limiting step in the initial phase of the reaction. While specific pre-steady-state data for this compound is not broadly published, the principles derived from studies on similar primary and secondary alcohols are directly applicable. nih.gov

Product Inhibition Studies and Kinetic Isotope Effects

For instance, in the kinetic resolution of 1-phenyl-1,2-ethanediol, the product 2-hydroxyacetophenone (B1195853) causes strong product inhibition, which can be overcome by continuously removing the product from the reaction mixture using techniques like membrane-based extraction. nih.gov

Kinetic Isotope Effects (KIEs) are another crucial tool. By replacing an atom at a reacting position with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate, one can determine if the bond to that atom is broken in the rate-determining step. For ADH-catalyzed reactions, a significant KIE on the hydride transfer step provides strong evidence that this chemical step is rate-limiting. This technique, combined with others, helps to build a detailed picture of the enzyme's mechanism. nih.gov

Influence of Solvent Viscosity on Enzyme Mechanisms

The viscosity of the solvent can affect the rates of different steps in an enzymatic reaction. By measuring the reaction kinetics in the presence of varying concentrations of a viscosogen (a substance like glycerol (B35011) or sucrose (B13894) that increases viscosity without otherwise affecting the reaction), one can probe the physical nature of the rate-limiting steps. nih.gov

The key principles are:

Diffusion-Controlled Steps: Steps that depend on the physical movement of molecules, such as substrate binding to the enzyme or product release from it, will be slowed down in a more viscous solvent. nih.gov

Chemical Steps: Steps involving bond making and breaking are generally not affected by solvent viscosity.

Conformational Changes: Large-scale protein conformational changes required for catalysis can also be hindered by increased viscosity. nih.gov

Therefore, kinetic solvent viscosity effects can distinguish whether product release, a conformational change, or the chemical transformation itself is the bottleneck in the catalytic cycle of an enzyme acting on this compound. nih.gov

Below is a table summarizing the interpretation of solvent viscosity effects on enzyme kinetics.

| Observation | Interpretation | Implication for the Catalytic Cycle |

|---|---|---|

| Rate is highly dependent on viscosity | A diffusion-limited step is rate-determining | Substrate binding or product release is the slowest step |

| Rate is independent of viscosity | A chemical step is rate-determining | Hydride transfer or another chemical transformation is the slowest step |

| Rate shows partial dependence on viscosity | Both diffusion and chemical steps contribute to the rate limit | The rates of product release and chemistry are comparable |

Computational Studies on Reaction Transition States and Intermediates

Computational chemistry provides a powerful lens for viewing the fleeting, high-energy structures of transition states and reaction intermediates that are often impossible to observe experimentally. mit.edu Using methods based on quantum mechanics, such as Density Functional Theory (DFT), researchers can model the entire reaction pathway for the synthesis or transformation of this compound.

These studies can:

Calculate Geometries: Determine the precise three-dimensional structures of reactants, products, transition states, and any intermediates. longdom.org

Determine Energetics: Calculate the activation energies for different potential reaction pathways, allowing for the prediction of which pathway is kinetically favored. longdom.orgresearchgate.net For example, in a Diels-Alder reaction, computation can predict whether the endo or exo product will form faster. longdom.org

Visualize Reaction Coordinates: Map the energy of the system as it progresses from reactants to products, identifying the highest energy point as the transition state.

Recent advances using machine learning and AI can now predict transition state structures with high accuracy in a fraction of the time required by traditional quantum chemistry methods, promising to accelerate the mechanistic understanding of complex reactions. mit.edu

Stereochemical Control Mechanisms and Stereoselectivity Determining Steps

The presence of two chiral centers in this compound means that four stereoisomers exist: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The ability to selectively synthesize just one of these isomers is a significant challenge and a primary focus of mechanistic studies.

In the two-step enzymatic synthesis described earlier, stereoselectivity is determined at two distinct points:

The Carboligation Step: The choice of lyase determines the absolute configuration of the α-hydroxy ketone intermediate. For example, using a variant of benzoylformate decarboxylase can yield (S)-2-hydroxy-1-phenylpropan-1-one, while benzaldehyde lyase can produce the (R)-enantiomer. researchgate.netacs.org

The Reduction Step: The choice of alcohol dehydrogenase (ADH) determines the configuration of the newly formed hydroxyl group. ADHs exhibit stereopreference according to Prelog's rule, reducing a ketone from either the Re or Si face. By selecting an appropriate ADH, the ketone can be reduced to either an (R)- or (S)-alcohol, thus creating the desired diastereomer of the final diol product. nih.govmedchemexpress.com

The modular combination of these stereocomplementary enzymes provides a powerful and predictable mechanism for controlling the final stereochemical outcome. acs.org The table below illustrates this principle for the synthesis of the four stereoisomers of 1-phenylpropane-1,2-diol, a process directly analogous to that for its 2-methyl derivative.

| Step 1: Carboligase | Intermediate α-Hydroxy Ketone | Step 2: Alcohol Dehydrogenase | Final Diol Stereoisomer |

|---|---|---|---|

| Benzaldehyde Lyase (BAL) | (R)-2-hydroxy-1-phenylpropan-1-one | ADH reducing to (S)-alcohol | (1S,2R)-1-phenylpropane-1,2-diol (erythro) |

| Benzaldehyde Lyase (BAL) | (R)-2-hydroxy-1-phenylpropan-1-one | ADH reducing to (R)-alcohol | (1R,2R)-1-phenylpropane-1,2-diol (threo) |

| BFD variant (e.g., L461A) | (S)-2-hydroxy-1-phenylpropan-1-one | ADH reducing to (S)-alcohol | (1S,2S)-1-phenylpropane-1,2-diol (threo) |

| BFD variant (e.g., L461A) | (S)-2-hydroxy-1-phenylpropan-1-one | ADH reducing to (R)-alcohol | (1R,2S)-1-phenylpropane-1,2-diol (erythro) |

This strategic combination of enzymes allows for the targeted synthesis of each of the four possible stereoisomers, demonstrating a sophisticated level of mechanistic control over the reaction. acs.org

Advanced Applications of 2 Methyl 1 Phenylpropane 1,2 Diol As a Chiral Synthon and Building Block

Role in the Stereoselective Synthesis of Optically Active Fine Chemicals

2-Methyl-1-phenylpropane-1,2-diol and its closely related analogue, 1-phenylpropane-1,2-diol (B147034) (PPD), are highly valuable chiral synthons, serving as key intermediates in the stereoselective synthesis of a variety of optically active fine chemicals. Their utility stems from the two adjacent stereocenters, which can be manipulated with high precision, particularly through enzymatic methods, to yield products with excellent enantiomeric and diastereomeric purity.

A significant application is in the multi-enzymatic synthesis of all four stereoisomers of phenylpropanolamines (PPAs), a class of compounds that includes the natural products nor(pseudo)ephedrine. wikipedia.org These syntheses often employ a one-pot cascade approach, starting from achiral materials like β-methylstyrene. wikipedia.org The process involves a styrene (B11656) monooxygenase and stereocomplementary epoxide hydrolases to produce the requisite chiral 1-phenylpropane-1,2-diol intermediates. wikipedia.org Subsequently, a redox-neutral bioamination cascade using an alcohol dehydrogenase (ADH), an ω-transaminase (ωTA), and an alanine (B10760859) dehydrogenase facilitates the conversion of the diol to the target PPA with high optical purity (er and dr >99.5%) and analytical yields up to 95%. wikipedia.org

The direct enzymatic synthesis of PPD stereoisomers from inexpensive aldehydes like benzaldehyde (B42025) and acetaldehyde (B116499) has also been thoroughly investigated. chemistrysteps.com By strategically combining two different carboligases and two distinct alcohol dehydrogenases, all four stereoisomers of PPD can be produced in a flexible and highly selective manner. chemistrysteps.comthermofisher.com These optimized two-step biocatalytic processes can achieve high product concentrations (up to 63 g/L), excellent yields (98%), and produce the target isomer content at levels of at least 95%. thermofisher.com The choice of lyase and alcohol dehydrogenase dictates which stereoisomer of the diol is formed, showcasing the modularity of biocatalysis in accessing specific chiral molecules. chemistrysteps.com

The table below summarizes key findings in the enzymatic synthesis of 1-phenylpropane-1,2-diol (PPD) stereoisomers, which are important precursors and fine chemicals themselves.

| Target Compound | Starting Materials | Key Enzymes | Achieved Yield / Purity |

| All four stereoisomers of 1-phenylpropane-1,2-diol (PPD) | Benzaldehyde, Acetaldehyde | Carboligases, Alcohol Dehydrogenases (modular combination) | Up to 63 g/L product concentration; 98% yield; ≥95% target isomer content |

| (1S,2R)-1-phenylpropane-1,2-diol | trans- or cis-β-methylstyrene | Styrene Monooxygenase, Epoxide Hydrolase, ADH, ωTA, Alanine Dehydrogenase | Intermediate in PPA synthesis; high optical purity (dr >99.5%) |

| Phenylpropanolamines (PPAs) | 1-phenylpropane-1,2-diols | Alcohol Dehydrogenase (ADH), ω-Transaminase (ωTA) | Up to 95% analytical yield; er and dr >99.5% |

Development of Chiral Auxiliaries and Ligands Derived from this compound

Chiral diols are a privileged class of compounds for the development of chiral auxiliaries and ligands used in asymmetric synthesis. nih.govacs.orgnih.gov These auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be removed and recovered. wikipedia.org Chiral ligands, conversely, coordinate to a metal center to create a chiral environment that influences the enantioselectivity of a catalytic reaction. epo.orgresearchgate.net

Optically pure 1,2-diols and 1,3-diols are frequently used as versatile starting materials or key intermediates for the synthesis of such chiral auxiliaries and ligands. nih.govnih.gov For instance, phenylpropanolamines (PPAs), which are directly synthesized from 1-phenylpropane-1,2-diols, are themselves applied as chiral auxiliaries or ligands in various asymmetric organic reactions. wikipedia.org The inherent chirality of the diol is transferred to the PPA, which can then be used to control stereoselectivity in subsequent transformations.

The general strategy involves converting the hydroxyl groups of the diol into other functionalities that can coordinate to metals or influence the steric environment of a reaction center. The ready availability of all four stereoisomers of PPD through biocatalysis makes it an attractive platform for creating a diverse library of ligands and auxiliaries. chemistrysteps.com By starting with a specific stereoisomer of the diol, chemists can rationally design ligands to achieve a desired enantiomeric outcome in a catalytic process. While direct derivatization of this compound into specific, named ligands is a subject of ongoing research, its classification as a chiral vicinal diol places it firmly within the group of ideal precursors for this application. wikipedia.orgfiveable.me

Integration into the Synthesis of Complex Natural Products and Analogues

The structural motifs present in this compound and its analogues are found in numerous complex natural products and their synthetic analogues. As such, these diols serve as crucial chiral building blocks for their total synthesis.

A prime example is the synthesis of nor(pseudo)ephedrine stereoisomers, which are naturally occurring phenylpropanolamine alkaloids. As detailed previously, multi-enzyme cascades utilize chiral 1-phenylpropane-1,2-diols as the pivotal intermediates to construct these natural products with exceptionally high stereoselectivity. wikipedia.org

Furthermore, the diol structure is a common feature in many biologically active molecules. fiveable.me The ability to synthesize specific stereoisomers of the diol allows for the construction of complex targets with precise control over their stereochemistry, which is often critical for biological function. The diol's phenyl group and hydroxylated propyl chain provide a versatile scaffold that can be elaborated into more complex structures. For example, α-hydroxy ketones, which are the immediate precursors to these 1,2-diols in many enzymatic syntheses, are themselves described as highly valuable chiral building blocks for creating various natural products and pharmaceuticals. nih.gov The subsequent reduction of these keto-alcohols provides access to the diol, which can then be integrated into a larger synthetic route.

Use as an Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound and its close relatives are important intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. wikipedia.orginnoget.com The term "building block" is frequently used to describe 1-phenylpropane-1,2-diol (PPD), highlighting its role as a versatile platform chemical for the pharmaceutical industry. chemistrysteps.comthermofisher.comnih.gov

The value of these diols lies in their status as chiral molecules that can be produced in high enantiomeric purity. Many modern drugs are single-enantiomer compounds, and using a chiral building block like an optically pure diol is often a more efficient strategy than resolving a racemic mixture later in the synthesis. The enzymatic routes to produce all possible stereoisomers of PPD make it a particularly powerful tool for drug discovery and development, allowing for the synthesis and testing of different stereoisomers of a target drug candidate. wikipedia.orgchemistrysteps.com

Specific examples of its utility include:

Precursors to Phenylpropanolamines (PPAs): As established, these diols are key intermediates for PPAs, a class of compounds with various pharmaceutical applications. wikipedia.org

Synthesis of β2-Adrenergic Receptor Agonists: A method for synthesizing 2-methyl-1-substituted phenyl-2-propanamine compounds, which are used to prepare β2-adrenergic receptor agonist drugs for treating asthma and COPD, has been developed. google.com The core structure of these amines is closely related to this compound, suggesting its potential as a precursor.

General Synthesis of Bioactive Compounds: The oxidative cleavage of 1,2-diols is a fundamental transformation in organic synthesis that yields aldehydes and ketones. innoget.com These carbonyl compounds are themselves highly versatile intermediates for a vast range of pharmaceuticals and agrochemicals.

The table below illustrates the role of this diol scaffold as an intermediate.

| Intermediate | Application Area | Target Compound Class | Reference |

| 1-Phenylpropane-1,2-diol (PPD) | Pharmaceuticals | Phenylpropanolamines (e.g., Nor(pseudo)ephedrine) | wikipedia.org |

| 1-Phenylpropane-1,2-diol (PPD) | Pharmaceuticals | General building block for APIs | nih.gov, thermofisher.com |

| 2-Methyl-1-phenyl-2-propanamine scaffold | Pharmaceuticals | β2-Adrenergic Receptor Agonists | google.com |

| Vicinal Diols (general) | Pharmaceuticals, Agrochemicals | Aldehydes and Ketones via oxidative cleavage | innoget.com |

Potential Applications in Polymer Chemistry and Material Science (e.g., Reactive Diluents, Polyurethane Precursors)

Diols are fundamental monomers in the field of polymer chemistry, particularly in the synthesis of condensation polymers like polyesters and polyurethanes. wikipedia.orgyoutube.comresearchgate.net The two hydroxyl groups of a diol can each react with a difunctional monomer, such as a dicarboxylic acid or a diisocyanate, to form the repeating ester or urethane (B1682113) linkages that constitute the polymer backbone. wikipedia.orgchemguide.uk

This compound, as a vicinal diol, fits the structural requirements to act as a co-monomer or chain extender in these polymerization reactions. wikipedia.orgmdpi.com Its specific structure offers potential advantages in material science:

Polyurethane Precursors: Polyurethanes are synthesized from polyols and polyisocyanates. google.commdpi.com Diols can function as the polyol component or as chain extenders that are reacted with a prepolymer to build the final polymer. mdpi.comgoogle.com The branched, asymmetric nature of this compound is particularly interesting. For instance, the related compound 2-methyl-1,3-propanediol (B1210203) is noted for its ability to inhibit crystallization in polyester (B1180765) resins due to its non-linear structure. dcc.com.tw This leads to materials with improved flexibility and can produce clear, pliable sealants and adhesives. dcc.com.tw It is plausible that this compound could impart similar properties, controlling crystallinity and enhancing transparency and flexibility in polyurethanes.

Polyester Synthesis: In polyester production, diols are reacted with dicarboxylic acids. The unique branched structure of this compound, including the bulky phenyl group, could be used to disrupt chain packing and control the thermal and crystallization properties of the resulting polyester. dcc.com.tw This can be used to modify properties like opacity, transitioning a normally crystalline and opaque polymer like PET into a more transparent material. dcc.com.tw

Reactive Diluents: In coatings and resins, reactive diluents are monomers added to a formulation to reduce viscosity. During the curing process, they become part of the polymer network. The liquid nature and dual hydroxyl functionality of many diols make them suitable for this purpose. A related monomer, 2-methyl-1,3-propanediol, is used to produce high-solids polyester coating resins, where it offers advantages over other glycols. mst.edu

Green Chemistry Principles in the Synthesis and Application of 2 Methyl 1 Phenylpropane 1,2 Diol

Maximizing Atom Economy and Minimizing Waste Generation in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnih.gov An ideal reaction would have a 100% atom economy, meaning all atoms from the starting materials are found in the final product, generating no waste. nih.gov Traditional multi-step chemical syntheses, such as those involving stoichiometric reagents and generating significant byproducts, often suffer from poor atom economy. nih.govprimescholars.com

In the context of 2-Methyl-1-phenylpropane-1,2-diol and related phenylpropanediols, biocatalytic routes have emerged as a superior alternative for maximizing atom economy. For instance, the stereoselective synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) has been achieved using a two-step enzymatic cascade starting from simple molecules like benzaldehyde (B42025) and acetaldehyde (B116499). researchgate.netacs.org This approach, utilizing a combination of a lyase and an alcohol dehydrogenase, demonstrates high conversion rates and minimizes waste. researchgate.net Research has shown that these biocatalytic methods can achieve outstandingly high yields, with some processes reaching up to 98% yield, which directly corresponds to a high atom economy. acs.org

Development of Environmentally Benign Solvents and Reaction Media (e.g., Micro-Aqueous Systems, Biodegradable Solvents)

Solvents are a major component of chemical processes and contribute significantly to the environmental footprint of the chemical industry. nih.gov Green chemistry encourages the use of environmentally benign solvents, such as water, supercritical fluids, ionic liquids, or solvents derived from biomass. nih.govnih.govacs.org The ideal green solvent is non-toxic, non-flammable, readily available from renewable sources, and biodegradable. nih.gov

A significant advancement in the green synthesis of phenylpropanediols, including this compound, is the use of micro-aqueous organic solvent systems. researchgate.net This medium involves using a very small amount of water in an organic solvent, which is particularly advantageous when dealing with hydrophobic substrates that have poor solubility in purely aqueous systems. researchgate.netnih.gov The use of lyophilized whole cells as biocatalysts in these micro-aqueous systems has been shown to be highly effective, allowing for substantially higher substrate and product concentrations compared to traditional aqueous biocatalysis. researchgate.netacs.org This technique combines the high selectivity of enzymes with the ability to process large amounts of substrate, making the process more efficient and scalable. acs.org

Catalytic Efficiency, Reusability, and Sustainability of Biocatalysts and Chemical Catalysts

Catalysts are fundamental to green chemistry as they enable reactions to proceed with higher efficiency, selectivity, and under milder conditions. The ability to reuse a catalyst over multiple cycles is crucial for both economic viability and environmental sustainability, as it significantly reduces waste and production costs. catalysis.blognumberanalytics.comcatalysis.blog

In the synthesis of this compound and its analogues, both biocatalysts and chemical catalysts play a role. Asymmetric dihydroxylation, often using osmium tetroxide with a chiral ligand (Sharpless dihydroxylation), is a powerful chemical method for producing chiral diols. organic-chemistry.orgacsgcipr.orgmdpi.com While highly efficient, these systems often rely on toxic and expensive heavy metals, making catalyst recovery and reuse a primary concern to minimize environmental impact.

Biocatalysis offers a highly sustainable alternative. The synthesis of 1-phenylpropane-1,2-diol has been effectively carried out using whole-cell catalysts containing enzymes like benzaldehyde lyase and alcohol dehydrogenases. researchgate.net These biocatalysts offer several advantages:

High Efficiency and Selectivity: They operate under mild conditions (room temperature and atmospheric pressure) and exhibit excellent stereoselectivity, leading to high-purity products (≥95% target isomer). acs.org

Sustainability: Biocatalysts are derived from renewable resources and are biodegradable.

Reusability: Using immobilized or whole-cell catalysts allows for easy separation from the reaction mixture and subsequent reuse, which has been demonstrated in the production of diols. researchgate.net The use of cheap and stable lyophilized whole cells further enhances the economic feasibility. researchgate.net

The table below showcases the efficiency of different biocatalytic systems in producing stereoisomers of 1-phenylpropane-1,2-diol (PPD), highlighting the high product concentrations and yields achievable.

| Target Isomer | Enzyme Combination (Carboligase + ADH) | Product Conc. (g/L) | Yield (%) | Target Isomer Content (%) |

| (1S,2R)-PPD | BAL + LbADH | 63.8 | 98 | ~95 |

| (1R,2R)-PPD | BFD + TeSADH | 49.3 | 91 | >99 |

| (1R,2S)-PPD | BFD + LbADH | 42.6 | 78 | >99 |

| (1S,2S)-PPD | BFD(L461A) + LbADH | 51.5 | 94 | >95 |

| Source: Adapted from research on stereoselective two-step biocatalysis. acs.org | ||||

| ADH: Alcohol Dehydrogenase, BAL: Benzaldehyde Lyase, BFD: Benzoylformate Decarboxylase |

Energy Efficiency Considerations in Process Development

Energy consumption is a major factor in the sustainability and operational cost of chemical manufacturing. mdpi.com The industrial sector is a significant energy consumer, and improving energy efficiency is crucial for reducing greenhouse gas emissions and production costs. mdpi.comfraunhofer.de Green chemistry promotes the design of processes that are less energy-intensive. This can be achieved by operating at ambient temperature and pressure and by minimizing energy-demanding separation and purification steps. researchgate.net

The synthesis of this compound through biocatalytic routes aligns well with the principle of energy efficiency. Unlike many traditional organic syntheses that require heating to reflux temperatures for extended periods, enzymatic reactions typically proceed under mild conditions. google.com The use of highly selective enzymes reduces the formation of byproducts, which in turn simplifies downstream processing and curtails the energy needed for complex purification procedures like chromatography.

Utilization of Renewable Feedstocks

The transition from a fossil fuel-based economy to one based on renewable resources is a cornerstone of sustainable development. researchgate.net Green chemistry emphasizes the use of renewable feedstocks, such as materials derived from biomass, rather than depletable petrochemicals. nih.gov

The synthesis of this compound and related compounds can be designed to start from renewable materials. The biocatalytic synthesis of 1-phenylpropane-1,2-diol utilizes benzaldehyde and acetaldehyde as starting materials. researchgate.net Benzaldehyde can be produced from renewable sources such as lignin, a major component of plant biomass. Acetaldehyde can also be derived from bio-ethanol. This provides a potential pathway to a fully bio-based synthesis of these diols.

The broader field of diol production has seen significant progress in utilizing renewable feedstocks. For example, 1,2-propanediol (propylene glycol) and 2,3-butanediol (B46004) are now produced on an industrial scale through the hydrogenolysis of glycerol (B35011) (a byproduct of biodiesel production) or the fermentation of carbohydrates from sources like corn or sugarcane. researchgate.netmdpi.comresearchgate.net These established processes demonstrate the viability of creating complex chemical building blocks from renewable biomass, setting a precedent for developing similar sustainable pathways for more complex molecules like this compound.

Future Research Directions for 2 Methyl 1 Phenylpropane 1,2 Diol Chemistry

Exploration of Novel and Highly Efficient Synthetic Pathways